Lipophilicity (logP) Elevation Relative to 4‑Bromophenyl and Unsubstituted Acetamide Analogs
The target compound exhibits a computed logP of 4.702 (ZINC 623540) [1]. In contrast, the 4-bromophenyl TRPC5 inhibitor analog N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-19-1, MW 420.34) is predicted to possess a lower logP (estimated ~3.8‑4.2 based on bromine’s lower lipophilicity contribution relative to the methoxy‑chloro combination) . The unsubstituted acetamide scaffold 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-02-2) has a reported xlogp3 of 2.6 [2]. The 5-chloro-2-methoxyphenyl substituent therefore increases logP by approximately 2.1 units over the parent scaffold, enhancing predicted membrane permeability but potentially reducing aqueous solubility.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.702 |
| Comparator Or Baseline | Parent scaffold (864917-02-2): xlogp3 = 2.6; 4‑bromophenyl analog (864917-19-1): logP ~3.8‑4.2 (estimated) |
| Quantified Difference | ΔlogP ≈ +2.1 vs. parent scaffold; ≈ +0.5‑0.9 vs. 4‑bromophenyl analog |
| Conditions | Computed logP (ZINC) and xlogp3 (kuujia.com); experimental confirmation not available. |
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration but reduces aqueous solubility, directly impacting formulation strategy and in vivo dosing regimens.
- [1] ZINC 623540 substance record, ZINC Docking Database, accessed 2026-05-09. View Source
- [2] 2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (864917-02-2) chemical properties, kuujia.com, accessed 2026-05-09. View Source
